[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone
Description
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone is a heterocyclic compound that features both furan and triazole rings
Properties
IUPAC Name |
[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c12-11-13-9(7-3-1-5-17-7)14-15(11)10(16)8-4-2-6-18-8/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMJHRQMIKFICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the triazole ring can yield various amino derivatives.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In medicinal chemistry, [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, further contributing to its mechanism of action.
Comparison with Similar Compounds
[5-Amino-3-(thiophen-2-yl)-1,2,4-triazol-1-yl]-(thiophen-2-yl)methanone: Similar structure but with thiophene rings instead of furan rings.
[5-Amino-3-(pyridin-2-yl)-1,2,4-triazol-1-yl]-(pyridin-2-yl)methanone: Contains pyridine rings instead of furan rings.
Uniqueness: The presence of furan rings in [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone imparts unique electronic and steric properties, making it distinct from its thiophene and pyridine analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
